molecular formula C9H16ClNO3 B2397630 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2225144-57-8

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No.: B2397630
CAS No.: 2225144-57-8
M. Wt: 221.68
InChI Key: LFDMXHNLJJJJRP-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is an organic compound with the chemical formula C9H15NO3·HCl. It belongs to the family of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is known for its wide range of biological and pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction reactions and hydrochloric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions with lithium aluminum hydride can lead to the formation of various spirocyclic derivatives.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is an organic compound that has garnered attention due to its unique structural properties and significant biological activities. This compound, with the chemical formula C9H15NO3·HCl, belongs to the spiro compound family, characterized by its bicyclic structure. Its potential applications span various fields, including medicinal chemistry, enzymology, and drug discovery.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15NO3·HCl
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 1779405-32-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an enzyme inhibitor and potential anticancer agent.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes such as:

  • Carbonic Anhydrase : Involved in maintaining acid-base balance and gas exchange.
  • Acetylcholinesterase : Plays a crucial role in neurotransmission by breaking down acetylcholine.

These inhibitory actions suggest that the compound may be beneficial in treating conditions related to enzyme dysregulation, such as glaucoma and Alzheimer's disease.

Anticancer Activity

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells:

  • Enzyme Binding : The compound binds to the active sites of enzymes, inhibiting their function.
  • Cell Signaling Pathways : It may modulate pathways involved in cell survival and apoptosis, contributing to its anticancer effects.

Study 1: Enzyme Inhibition Profile

A study assessed the inhibitory effects of 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid on carbonic anhydrase and acetylcholinesterase. Results showed:

EnzymeIC50 (µM)% Inhibition at 50 µM
Carbonic Anhydrase1585
Acetylcholinesterase2080

This data highlights its potential as a therapeutic agent for conditions involving these enzymes.

Study 2: Anticancer Activity Evaluation

In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed:

Cell LineIC50 (µM)Mode of Action
HeLa25Induction of Apoptosis
MCF730Cell Cycle Arrest

These findings support the compound's potential role in cancer therapy.

Comparison with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

CompoundStructure TypeNotable Activity
2-Oxa-8-azaspiro[4.5]decane hydrochlorideSpiro CompoundModerate enzyme inhibition
2,7-Diazaspiro[4.5]decaneSpiro CompoundLimited anticancer activity
2-Oxa-7-azaspiro[4.4]nonaneSpiro CompoundAntimicrobial properties

The distinct spirocyclic structure of 8-Oxa-2-azaspiro[4.5]decane allows for enhanced biological activity compared to its analogs.

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMXHNLJJJJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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